Zoliflodacin
Overview
Description
Mechanism of Action
Target of Action
Zoliflodacin primarily targets bacterial type II topoisomerases . These enzymes play a crucial role in bacterial DNA replication, making them an effective target for antibiotics .
Mode of Action
This compound functions by binding to the GyrB part of the DNA gyrase enzyme in bacteria . This interaction inhibits the activity of the enzyme, thereby preventing the separation of bacterial DNA and inhibiting cell replication .
Biochemical Pathways
This compound’s action on bacterial type II topoisomerases disrupts DNA biosynthesis, leading to the accumulation of double-strand cleavages in bacteria . This disruption of the DNA replication process effectively halts the growth and proliferation of the bacteria .
Pharmacokinetics
This compound is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours . Exposure increases dose proportionally up to 800mg and less than dose proportionally between 800 and 4,000mg . Urinary excretion of unchanged this compound is less than 5.0% of the total dose . In the fed state, absorption is delayed (Tmax, 4 hours), accompanied by an increase in the area under the concentration-time curve (AUC) at 1,500- and 3,000-mg doses . A total of 97.8% of the administered radioactivity is recovered in excreta, with urine and fecal elimination accounting for approximately 18.2% and 79.6% of the dose, respectively .
Result of Action
The inhibition of DNA gyrase by this compound results in the prevention of bacterial DNA separation, thereby inhibiting cell replication . This leads to the effective halting of bacterial growth and proliferation .
Action Environment
This compound has been found to be effective against both Gram-positive and fastidious Gram-negative bacteria . It has shown in vitro activity against multidrug-resistant strains of Neisseria gonorrhoeae, including those resistant to ceftriaxone and azithromycin, with no cross-resistance with other antibiotics . The effectiveness of this compound can be influenced by factors such as the presence of other antibiotics, as it has been found to have synergistic effects with certain antibiotics .
Biochemical Analysis
Biochemical Properties
Zoliflodacin acts by binding to the GyrB part of the DNA gyrase enzyme in bacteria . This interaction inhibits DNA gyrase, an enzyme necessary for separating bacterial DNA, thereby inhibiting cell replication . It has shown in vitro activity against various species of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, and Neisseria gonorrhoeae .
Cellular Effects
This compound has demonstrated effectiveness against both Gram-positive and fastidious Gram-negative bacteria . It has been found to inhibit biofilm formation, a key factor in bacterial survival and resistance . The minimum inhibitory concentration (MIC) values of this compound have been found to be in the range of 2–64 µg/mL .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting DNA gyrase, an enzyme necessary for separating bacterial DNA . This results in the inhibition of bacterial DNA replication . It binds in the same DNA cleavage site as quinolones, sterically blocking DNA religation .
Temporal Effects in Laboratory Settings
This compound has been found to be generally well tolerated in phase 3 clinical trials . It has demonstrated clinical efficacy equivalent to ceftriaxone in Phase III clinical trials
Dosage Effects in Animal Models
Preliminary results from phase 3 clinical trials have found that a single oral dose of this compound is as safe and effective as standard therapy for uncomplicated urogenital gonorrhea .
Metabolic Pathways
This compound is metabolized in the liver and excreted primarily in the feces . Approximately 97.8% of the administered radioactivity was recovered in excreta, with urine and fecal elimination accounting for approximately 18.2% and 79.6% of the dose, respectively .
Transport and Distribution
This compound is administered orally . After administration, it is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours . The major clearance pathway is via metabolism and elimination in feces .
Subcellular Localization
As a DNA gyrase inhibitor, it is expected to localize in the bacterial cell where the DNA gyrase enzyme is present .
Preparation Methods
The synthesis of AZD-0914 involves multiple steps, starting with the preparation of the core spiropyrimidinetrione structure. The synthetic route typically includes the following steps:
- Formation of the spiropyrimidinetrione core through a cyclization reaction.
- Introduction of the fluoro group via a nucleophilic substitution reaction.
- Addition of the oxazolidinone moiety through a condensation reaction.
- Final purification and crystallization to obtain the pure compound .
Industrial production methods for AZD-0914 are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
AZD-0914 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce different substituents onto the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD-0914 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of spiropyrimidinetriones.
Biology: Investigated for its antibacterial activity against various bacterial strains, including drug-resistant ones.
Medicine: Under clinical trials for the treatment of uncomplicated gonorrhoea and other bacterial infections.
Industry: Potential use in the development of new antibiotics and antibacterial agents.
Comparison with Similar Compounds
AZD-0914 is unique among antibiotics due to its novel spiropyrimidinetrione structure and its potent activity against both Gram-positive and Gram-negative bacteria. Similar compounds include:
Levofloxacin: A fluoroquinolone antibiotic with a different mechanism of action.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Doxycycline: A tetracycline antibiotic used for various bacterial infections.
Compared to these compounds, AZD-0914 has shown superior activity against drug-resistant strains of Neisseria gonorrhoeae and other bacteria .
Properties
IUPAC Name |
(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWMIFNWDQEXDT-ZESJGQACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028418 | |
Record name | Zoliflodacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620458-09-4 | |
Record name | (2R,4S,4aS)-11-Fluoro-1,2,4,4a-tetrahydro-2,4-dimethyl-8-[(4S)-4-methyl-2-oxo-3-oxazolidinyl]spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5(6H),5′(2′H)-pyrimidine]-2′,4′,6′(1′H,3′H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620458-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zoliflodacin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620458094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zoliflodacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zoliflodacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOLIFLODACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL2263R77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Zoliflodacin?
A: this compound inhibits bacterial DNA biosynthesis by targeting DNA gyrase B (GyrB) [, , , , , ]. It stabilizes DNA cleavage complexes formed by bacterial type II topoisomerases, ultimately leading to the accumulation of double-strand breaks in bacterial DNA [, , ]. This bactericidal action is distinct from fluoroquinolones, offering a potential advantage against resistant strains [].
Q2: How does this compound interact with its target, GyrB?
A: X-ray crystallography reveals that this compound binds to a distinct site on GyrB within the DNA cleavage site, sterically hindering DNA religation [, ]. This interaction does not involve the water-metal ion bridge used by fluoroquinolones, potentially making target-mediated resistance development less likely [].
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q4: Is there any available spectroscopic data for this compound?
A4: The provided papers primarily focus on this compound's biological activity and do not present detailed spectroscopic data.
Q5: What is the absorption profile of this compound?
A: this compound demonstrates good oral bioavailability with rapid absorption. [] When administered in the fasted state, peak serum concentrations are achieved between 1.5 and 2.3 hours [].
Q6: How is this compound metabolized and excreted?
A: this compound is primarily metabolized and excreted in feces, with urinary excretion accounting for less than 5% of the administered dose []. The major route of clearance is fecal elimination of metabolites, with unchanged drug representing a minor proportion in urine [].
Q7: Have any PK/PD studies been conducted to determine optimal dosing regimens?
A: Yes, PK/PD studies using a hollow fiber infection model (HFIM) for Staphylococcus aureus have identified fAUC/MIC as the best correlate for efficacy []. This data, along with unbound drug exposure from mouse thigh infection models, informed dose selection for clinical trials against Neisseria gonorrhoeae [].
Q8: What is the in vitro activity of this compound against Neisseria gonorrhoeae?
A: this compound displays potent in vitro activity against N. gonorrhoeae, including multidrug-resistant strains [, , , , , ]. Minimum inhibitory concentrations (MICs) range from ≤0.002 to 0.25 µg/mL, highlighting its efficacy against susceptible and resistant isolates [, , , ].
Q9: How effective is this compound in eradicating N. gonorrhoeae infections in preclinical models?
A: Dynamic in vitro HFIM studies have demonstrated that this compound effectively kills N. gonorrhoeae, including extensively drug-resistant strains [, ]. Single oral doses above 2 g successfully eradicated both susceptible and ceftriaxone-resistant strains in these models [].
Q10: What are the known mechanisms of resistance to this compound in N. gonorrhoeae?
A: Resistance to this compound is primarily mediated by mutations in the gyrB gene, specifically D429N, K450T, and K450N [, ]. These mutations result in elevated this compound MICs [, , ]. Additionally, a gyrA F91S reversion in a ciprofloxacin non-susceptible lineage was associated with increased this compound resistance [].
Q11: Is there any cross-resistance between this compound and other antibiotic classes used to treat N. gonorrhoeae?
A: Notably, this compound shows no cross-resistance with other antimicrobials currently or previously used to treat gonorrhea, including ceftriaxone, cefixime, azithromycin, ciprofloxacin, and spectinomycin [, , , ]. This absence of cross-resistance makes it a promising candidate for treating multidrug-resistant gonorrhea.
Q12: What are the key areas for future research on this compound?
A12: Further research should focus on:
- Surveillance for the emergence and spread of this compound resistance, particularly mutations in gyrB and potential HGT events [, , , ].
- Optimizing this compound dosing regimens for various N. gonorrhoeae infection sites, especially pharyngeal infections where efficacy appears lower [, , ].
- Evaluating this compound's potential for treating other infections, such as Mycoplasma genitalium and Helicobacter pylori, where it has shown promising in vitro activity [, ].
- Investigating combination therapies with existing or novel antimicrobials to further enhance efficacy and suppress resistance development [, ].
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